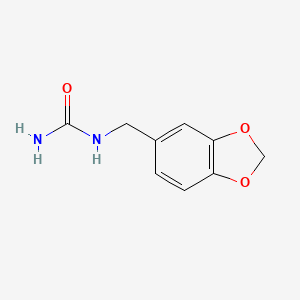

N-(1,3-benzodioxol-5-ylmethyl)urea

Übersicht

Beschreibung

N-(1,3-benzodioxol-5-ylmethyl)urea: is an organic compound with the molecular formula C₉H₁₀N₂O₃ and a molecular weight of 194.19 g/mol It is characterized by the presence of a benzodioxole ring attached to a urea moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-benzodioxol-5-ylmethyl)urea typically involves the reaction of 1,3-benzodioxole-5-carboxaldehyde with urea under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process includes steps such as purification and crystallization to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions: N-(1,3-benzodioxol-5-ylmethyl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: The benzodioxole ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Wissenschaftliche Forschungsanwendungen

N-(1,3-benzodioxol-5-ylmethyl)urea has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of pharmaceuticals and other fine chemicals

Wirkmechanismus

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .

Vergleich Mit ähnlichen Verbindungen

- N-(1,3-benzodioxol-5-ylmethyl)carbamate

- N-(1,3-benzodioxol-5-ylmethyl)thiourea

- N-(1,3-benzodioxol-5-ylmethyl)guanidine

Comparison: N-(1,3-benzodioxol-5-ylmethyl)urea is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .

Biologische Aktivität

N-(1,3-benzodioxol-5-ylmethyl)urea is a compound that has garnered attention due to its potential biological activities, particularly in the realms of anticancer and antiviral properties. This article provides a detailed overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by the presence of a benzodioxole moiety linked to a urea functional group. This structural configuration is believed to play a significant role in its biological interactions.

Antiviral Activity

Research has indicated that derivatives of this compound may exhibit antiviral properties. A study evaluated several urea derivatives for their effectiveness against herpes simplex virus type 1 (HSV-1). The results showed that many compounds had no significant anti-HSV-1 activity (EC50 > 100 µM) or cytotoxicity (CC50 > 200 µM), suggesting that structural modifications are critical for enhancing biological activity .

Table 1: Antiviral Activity of Urea Derivatives

| Compound | EC50 (µM) | CC50 (µM) | Activity |

|---|---|---|---|

| 5a | >100 | >200 | None |

| 5b | >100 | >200 | None |

| 13k | 16.7 | 21.0 | High |

| 13o | 16.1 | - | High |

Anticancer Activity

The anticancer potential of this compound has also been explored. A related compound, identified as BPU (1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea), demonstrated significant cytotoxic effects across various cancer cell lines, including Jurkat, HeLa, and MCF-7 cells. The IC50 values ranged from approximately 4.64 µM for Jurkat cells, indicating strong antiproliferative activity .

Case Study: BPU as an Anticancer Agent

In a study assessing BPU's effects on cell proliferation and apoptosis:

- Cell Lines Used : Jurkat, HeLa, MCF-7

- IC50 Values : Jurkat (4.64 ± 0.08 µM), HeLa and MCF-7 exhibited higher IC50 values.

- Mechanism : BPU induced cell cycle arrest in the sub-G1 phase and inhibited angiogenesis via CAM assays.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural modifications. For instance, the introduction of different substituents on the urea moiety can enhance its binding affinity to target proteins involved in cancer progression or viral replication.

Table 2: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Urea Group Variation | Alters binding affinity |

| Benzodioxole Substituents | Enhances potency |

Eigenschaften

IUPAC Name |

1,3-benzodioxol-5-ylmethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c10-9(12)11-4-6-1-2-7-8(3-6)14-5-13-7/h1-3H,4-5H2,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDXQGGUSJKXTNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90984183 | |

| Record name | N-[(2H-1,3-Benzodioxol-5-yl)methyl]carbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90984183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65609-28-1 | |

| Record name | NSC121312 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121312 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-[(2H-1,3-Benzodioxol-5-yl)methyl]carbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90984183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.